molecular formula C8H14N4O B13070811 1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13070811
M. Wt: 182.22 g/mol
InChI Key: BUDDXWHDVYQCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine (: 1855733-53-7) is a chemical compound of significant interest in medicinal and agrochemical research. It features a 1,2,3-triazole core linked to a tetrahydrofuran (oxolane) moiety via an ethyl spacer. The 1,2,3-triazole scaffold is widely recognized as a privileged structure in drug discovery due to its potential for diverse biological activities. Scientific literature indicates that derivatives of 1,2,3-triazoles can exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, and antiproliferative effects . Furthermore, such compounds have been investigated for use as insecticides, fungicides, and plant growth regulators . The tetrahydrofuran ring is a common feature in bioactive molecules and can influence the compound's physicochemical properties and binding affinity. The primary value of this amine-functionalized triazole derivative lies in its utility as a versatile building block or intermediate in organic synthesis and heterocyclic chemistry. Researchers can employ it to develop more complex molecular architectures or libraries for high-throughput screening. Its structure makes it a candidate for use in the synthesis of novel compounds containing multiple heterocyclic rings, such as thiazoles and pyrazolines, which are known to possess enhanced biological activities . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

1-[2-(oxolan-2-yl)ethyl]triazol-4-amine

InChI

InChI=1S/C8H14N4O/c9-8-6-12(11-10-8)4-3-7-2-1-5-13-7/h6-7H,1-5,9H2

InChI Key

BUDDXWHDVYQCRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Preparation of Azide Intermediate

  • Starting from an oxolane-containing alcohol or halide, the hydroxyl group is converted into a good leaving group such as a tosylate using tosyl chloride (TsCl) and a base like triethylamine in dry dichloromethane at 0 °C to room temperature, yielding the tosylate intermediate with yields up to 95%.

  • The tosylate is then displaced by sodium azide (NaN3) in DMF at 70 °C for 3 hours to afford the corresponding azide intermediate in approximately 78% yield.

Copper-Catalyzed Cycloaddition with Terminal Alkyne

  • The azide intermediate undergoes 1,3-dipolar cycloaddition with a terminal alkyne derivative bearing the ethyl-oxolane substituent in the presence of copper(I) iodide (CuI) and a base such as triethylamine in acetonitrile at room temperature for 3 hours, producing the 1,4-disubstituted 1,2,3-triazole with yields ranging from 76% to 82%.

  • The reaction is highly regioselective and yields a colorless amorphous solid. The triazole proton appears as a singlet in the ^1H NMR spectrum at around δ 8.05 ppm, confirming the formation of the triazole ring.

Functionalization to Introduce the 4-Amino Group

  • Selective amination at the 4-position of the triazole ring can be achieved via nucleophilic substitution or reductive amination strategies depending on the precursor functionalities.

  • In some cases, the 4-position amine is introduced by starting from a 4-chloro or 4-bromo triazole intermediate followed by amination using ammonia or primary amines under controlled conditions.

  • Alternatively, oxidative cyclization methods involving hydrazine derivatives and aldehydes can build triazole rings with amino substituents at specific positions.

Alternative Synthetic Approaches and Catalytic Systems

  • Suzuki–Miyaura Cross-Coupling : After the triazole formation, Suzuki–Miyaura cross-coupling reactions can be employed to diversify the triazole substituents using arylboronic acids and palladium catalysts in aqueous-organic media at 85–90 °C for 10–12 hours, achieving yields of 82–91%.

  • One-Pot Multicomponent Reactions : Some advanced protocols utilize one-pot synthesis combining azide formation, cycloaddition, and functionalization steps to streamline the process and improve overall efficiency.

  • Ligand-Assisted Copper Catalysis : Use of ligands such as PyBOX in copper-catalyzed reactions enhances enantioselectivity and yield, important for chiral derivatives of triazoles.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Tosylation TsCl, Et3N, DMAP Dry DCM 0 °C to RT 5 h 95 Converts hydroxyl to tosylate
Azide substitution NaN3 DMF 70 °C 3 h 78 Nucleophilic substitution
CuAAC cycloaddition Terminal alkyne, CuI, Et3N MeCN RT 3 h 76–82 Produces 1,4-disubstituted triazole
Suzuki–Miyaura coupling Arylboronic acid, Pd(OAc)2, K2CO3 THF:H2O (3:1) 85–90 °C 10–12 h 82–91 Diversifies triazole substituents
Amination (if applicable) Ammonia or amine, base Varies Mild to reflux Varies Variable Introduces 4-amino group on triazole

Research Findings and Characterization

  • The synthesized compounds are confirmed by ^1H NMR, ^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS), showing characteristic signals for triazole protons and oxolane ring protons.

  • The regioselectivity of the CuAAC reaction is consistently high, producing only 1,4-disubstituted triazoles without side products.

  • The use of aqueous media and mild conditions enhances environmental compatibility and operational simplicity.

  • Yields are generally high (>75%) for each step, supporting the efficiency and scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or to remove specific functional groups.

    Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups to the triazole ring.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
One of the primary applications of 1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine is its antifungal properties. Research indicates that triazole derivatives exhibit potent antifungal activity against various fungal pathogens. For instance, the compound has been shown to inhibit the growth of Candida species, which are responsible for opportunistic infections in immunocompromised patients. A study demonstrated that modifications in the triazole ring significantly enhance antifungal efficacy .

Anticancer Properties
Recent studies have also explored the anticancer potential of triazole derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro assays revealed that 1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine can inhibit cell proliferation in several cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .

Agricultural Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt fungal growth in crops. Field trials indicated that formulations containing 1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine effectively reduced fungal infections in crops like wheat and corn. The mode of action appears to involve interference with ergosterol biosynthesis, a critical component of fungal cell membranes .

Plant Growth Regulation
Additionally, this compound has been studied for its role as a plant growth regulator. It promotes root development and enhances stress tolerance in plants under adverse conditions. Experimental results suggest that application of the compound leads to improved nutrient uptake and overall plant health .

Material Science Applications

Polymer Chemistry
In material science, 1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine is utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to conventional materials. Research indicates that incorporating triazole units into polymer backbones can lead to materials with unique properties suitable for high-performance applications .

Nanotechnology
The compound's unique chemical structure allows it to be employed in the fabrication of nanoparticles for drug delivery systems. Studies have shown that nanoparticles functionalized with triazole derivatives demonstrate improved drug loading capacity and controlled release profiles, making them ideal candidates for targeted therapy .

Case Studies

Application Area Study Reference Findings
Antifungal Activity Effective against Candida species; enhanced efficacy with structural modifications.
Anticancer Properties Induces apoptosis in cancer cell lines; inhibits cell proliferation.
Pesticidal Activity Reduces fungal infections in crops; disrupts ergosterol biosynthesis.
Plant Growth Regulation Promotes root development; enhances stress tolerance in plants.
Polymer Chemistry Synthesis of polymers with enhanced thermal stability; unique mechanical properties.
Nanotechnology Improved drug delivery systems; controlled release profiles.

Mechanism of Action

The mechanism of action of 1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Table: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Substituent Features Key References
1-[2-(Oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine (Target) Hypothetical: C₈H₁₄N₄O* 182.22* 2-(Oxolan-2-yl)ethyl group (five-membered oxygen ring)
1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine C₈H₁₂N₆ 192.22 Pyrazole-substituted ethyl group (nitrogen-rich heterocycle)
1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine C₈H₁₂N₆ 192.22 Pyrazole-substituted ethyl group (positional isomer)
Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine C₁₀H₁₈N₄O 210.28 Oxolan-3-ylmethyl group with ethylamine side chain
ethyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine C₈H₁₄N₄O 182.22 Oxetane (four-membered oxygen ring) substituent
1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₂₀H₂₀N₆O₂ 376.4 Aryl and oxadiazole substituents (complex heterocyclic system)

*Note: The molecular formula and weight of the target compound are inferred based on structural similarity to .

Substituent-Driven Property Analysis

  • Oxygen vs. Nitrogen Heterocycles: The target compound and feature oxygen-containing rings (oxolan vs. oxetane), which enhance hydrophilicity compared to pyrazole-substituted analogs (). Oxygen atoms may improve solubility and metabolic stability in biological systems.
  • Ring Size and Conformation :

    • Oxolan (five-membered) and oxetane (four-membered) substituents differ in ring strain and conformational flexibility. Oxetanes are increasingly used in medicinal chemistry for their metabolic stability and polarity enhancement .
  • Complexity and Applications :

    • highlights a triazole-oxadiazole hybrid with aryl substituents, suggesting utility in agrochemical or pharmaceutical contexts due to its extended π-system and heterocyclic diversity.

Research Tools and Structural Elucidation

Crystallographic software like SHELXL () and WinGX () are critical for resolving triazole derivatives' crystal structures.

Biological Activity

1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole class, known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug development. This article explores the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₄N₄O
  • Molecular Weight : 182.22 g/mol
  • CAS Number : 1936058-07-9

The biological activity of 1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine is attributed to its ability to inhibit key enzymes and receptors involved in various diseases. Triazoles often exhibit:

  • Antifungal Activity : They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
  • Anticancer Properties : Certain triazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Studies indicate that 1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine may inhibit fungal growth by targeting the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis. This action disrupts the integrity of the fungal cell membrane.

Anticancer Activity

Research has demonstrated that related triazole compounds exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • Case Study : A derivative similar to 1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine was tested against human colon carcinoma HCT116 cells, showing an IC50 value of approximately 6.2 µM . This suggests potential for development as an anticancer agent.

Enzyme Inhibition

Triazoles can also act as inhibitors of metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurological disorders. Inhibiting AChE can enhance neurotransmitter levels and improve cognitive functions.

Research Findings and Case Studies

StudyCompoundTargetActivityIC50 Value
Triazole derivativeHCT116 (Colon Cancer)Cytotoxicity6.2 µM
Pyrido[2,3-d]pyrimidine derivativesDHFRAnticancer activityVaries
Ethyl triazole derivativeAChEEnzyme inhibitionNot specified

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